3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid

Description

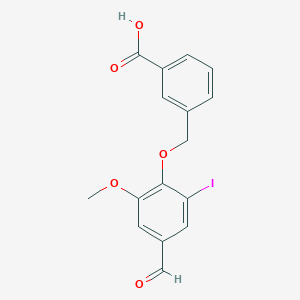

3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid (CAS: 429625-86-5) is a benzoic acid derivative with a molecular formula of C₁₆H₁₃IO₅ and a molecular weight of 412.18 g/mol . Its structure features a phenoxymethyl bridge linking a 4-formyl-2-iodo-6-methoxyphenyl group to the benzoic acid moiety (Figure 1).

Properties

IUPAC Name |

3-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLCJBPWTIDRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a methoxyphenol derivative, followed by formylation and subsequent coupling with a benzoic acid derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodo group can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

Oxidation: 3-((4-Carboxy-2-iodo-6-methoxyphenoxy)methyl)benzoic acid.

Reduction: 3-((4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid has several applications in scientific research:

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry .

Biochemical Probes

Due to its unique structure, this compound is investigated as a biochemical probe. The ability of the formyl group to form covalent bonds with nucleophilic sites on proteins or enzymes can alter their functions, providing insights into molecular interactions .

Therapeutic Research

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Preliminary studies suggest its potential effectiveness against various cancer cell lines, indicating a pathway for further drug development .

Material Science

In industry, this compound is utilized in developing advanced materials and pharmaceuticals. Its unique chemical structure allows for applications in creating novel compounds with specific desired properties .

Case Studies and Research Findings

Research studies have highlighted the following findings regarding the applications of this compound:

- Anti-inflammatory Studies : Investigations have demonstrated that derivatives similar to this compound exhibit anti-inflammatory effects in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Various studies have reported cytotoxic effects against different cancer cell lines when treated with similar benzoic acid derivatives. This indicates a promising avenue for further exploration of this compound as an anticancer agent.

- Chemical Reactivity : The compound's reactivity has been characterized through various chemical transformations, demonstrating its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The iodo group can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Triazine-Linked Benzoic Acid Derivatives

- 4j (C₂₅H₂₀N₄O₇): Contains a triazine core substituted with 4-formyl-2-methoxyphenoxy and 4-methoxyphenoxy groups, linked to benzoic acid via an amino bridge. The absence of iodine and presence of dual methoxy groups reduce steric bulk compared to the target compound .

- 4i (C₂₄H₁₈N₄O₆): Similar to 4j but lacks the 4-methoxyphenoxy group. Its melting point (217.5–220°C) is higher than 4j (180–182°C) due to reduced symmetry .

The iodo substituent in the target compound enhances electrophilicity compared to methoxy groups in 4j/4i .

Halogen-Substituted Analogues

- 5l (C₂₅H₁₉BrN₄O₆): A brominated triazine derivative with a 4-bromo-2-formylphenoxy group. Bromine’s lower electronegativity compared to iodine may reduce reactivity in substitution reactions .

- 2-Chloro-6-fluoro-3-formylbenzoic acid: Features chloro and fluoro substituents but lacks the phenoxymethyl bridge. The electron-withdrawing effects of Cl/F increase acidity (pKa ~2–3) compared to the target compound’s benzoic acid (pKa ~4–5) .

Heterocyclic Benzoic Acid Derivatives

- 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (C₂₂H₁₆ClFN₂O₄): Incorporates a benzimidazole ring, enhancing π-π stacking interactions. The molecular weight (426.83 g/mol) exceeds the target compound’s, suggesting higher lipophilicity .

- Azo-Benzothiazolyl Benzoic Acids : Feature azo linkages (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid). These compounds exhibit strong UV-Vis absorption (λmax ~450 nm) due to conjugated azo groups, unlike the target compound’s formyl-based absorption .

Key Difference : The target compound’s ether linkage improves metabolic stability compared to azo-linked derivatives, which are prone to reductive cleavage .

Physicochemical Properties

Biological Activity

3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid, with the CAS number 429625-86-5, is an organic compound characterized by its unique structure that includes a formyl group, an iodo group, and a methoxy group. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.

- Molecular Formula : C16H13IO5

- Molecular Weight : 412.18 g/mol

- Purity : Typically >97%

The compound's synthesis involves multi-step organic reactions, including iodination, formylation, and coupling with benzoic acid derivatives, often utilizing palladium catalysts under specific solvent conditions like DMF or DCM.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the iodo group can participate in halogen bonding, influencing molecular recognition and binding.

Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : The compound has been explored for its anticancer properties. Similar benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar activities .

Case Studies and Research Findings

- Cell-Based Assays : In studies involving human foreskin fibroblasts, derivatives of benzoic acid have been shown to enhance the activity of proteasome and autophagy pathways. Although specific data for this compound was not detailed, related compounds exhibited significant bioactivity in enhancing these pathways .

- Cytotoxicity Evaluation : A study evaluating the cytotoxicity of related benzoic acid derivatives found that certain compounds could induce significant cell death in tumor cells while sparing normal cells. This suggests a potential for selective targeting of cancerous cells by compounds within this chemical class .

- In Silico Studies : Computational analyses have indicated that compounds similar to this compound can act as effective binders to key enzymes involved in cellular degradation pathways, further supporting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Iodo-3-methylbenzoic acid | Lacks formyl and methoxy groups | Moderate cytotoxicity |

| 4-Formylbenzoic acid | Contains formyl group only | Antitumor activity reported |

| 6-Methoxybenzoic acid | Contains methoxy group only | Antioxidant properties |

This compound stands out due to its unique combination of functional groups that provide diverse reactivity and potential applications across medicinal chemistry and materials science .

Q & A

Q. What synthetic strategies are effective for preparing 3-((4-Formyl-2-iodo-6-methoxyphenoxy)methyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via triazine-mediated coupling reactions. For example:

-

Step 1 : React 4-formyl-2-iodo-6-methoxyphenol with a triazine derivative (e.g., 2,4,6-trichlorotriazine) under acidic conditions at 45°C for 1 hour to form an intermediate .

-

Step 2 : Couple the intermediate with a methyl benzoate derivative via nucleophilic aromatic substitution. Optimize solvent polarity (e.g., DMSO/water mixtures) and reaction time (monitored by TLC) to improve yields .

-

Purification : Use column chromatography (silica gel, hexane/EtOH gradients) followed by recrystallization from ethanol .

Key Reaction Parameters Temperature: 45°C Solvent: DMSO/water Monitoring: TLC (hexane/EtOH 1:1)

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

-

1H NMR : Use DMSO-d6 at 200 MHz to resolve aromatic protons (δ 7.0–8.5 ppm). The formyl proton typically appears as a singlet near δ 10.0 ppm .

-

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~456 g/mol).

-

Conflicting Data : Overlapping signals (e.g., C4/C6 carbons) may require 2D NMR (HSQC, HMBC) for unambiguous assignment .

Common Spectral Challenges Signal overlap in aromatic regions Missing signals due to low solubility

Advanced Research Questions

Q. How can computational methods predict the reactivity of the iodo and formyl substituents in nucleophilic substitution reactions?

- Methodological Answer :

-

Perform DFT calculations (e.g., Gaussian 16) to model the electron-withdrawing effects of the iodo and formyl groups. These groups increase electrophilicity at the para-position of the benzene ring, favoring SNAr reactions .

-

Compare activation energies for substitution at different positions using software like Schrödinger Suite. Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Predicted Reactivity Trends Iodo group: Directs electrophiles to ortho/para positions Formyl group: Enhances electrophilicity of adjacent carbons

Q. What strategies mitigate decomposition during storage, particularly for the formyl and iodo functional groups?

- Methodological Answer :

-

Storage : Use amber vials under inert gas (argon) at –20°C to prevent photo-degradation of the iodo group and oxidation of the formyl group .

-

Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add antioxidants (e.g., BHT) if degradation exceeds 5% .

Decomposition Pathways Iodo group: Hydrolysis to hydroxyl Formyl group: Oxidation to carboxylic acid

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed melting points?

- Methodological Answer :

- Potential Causes : Polymorphism or residual solvent in crystallized samples.

- Resolution : Recrystallize from a different solvent (e.g., methanol vs. ethanol) and compare DSC thermograms. For example, a reported mp of 217–220°C vs. calculated ~210°C suggests solvent inclusion .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Methodological Answer :

-

Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The methoxy and benzoic acid groups may chelate metal ions in active sites .

-

Cellular Uptake : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .

Key Functional Groups Potential Targets Benzoic acid Carbonic anhydrase Methoxy group CYP450 enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.